N-(NHS-PEG3)-N-bis(PEG3-azide)

PROTAC linker design multivalent bioconjugation stoichiometric control

This branched PEG linker offers a unique 1:2 NHS-to-azide architecture for single-step dual conjugation. The NHS ester couples to primary amines, while two azide handles enable orthogonal CuAAC/SPAAC for installing fluorophores, biotin, or targeting ligands. Its low LogP (-0.3) minimizes non-specific interactions in cellular assays, making it ideal for PROTAC linker optimization and multifunctional bioconjugate construction. High commercial purity (≥98%) ensures reproducible results.

Molecular Formula C29H52N8O13
Molecular Weight 720.78
CAS No. 2182602-16-8
Cat. No. B609614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(NHS-PEG3)-N-bis(PEG3-azide)
CAS2182602-16-8
SynonymsN-(NHS-PEG3)-N-bis(PEG3-azide)
Molecular FormulaC29H52N8O13
Molecular Weight720.78
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C29H52N8O13/c30-34-32-4-10-42-16-22-48-25-19-45-13-7-36(8-14-46-20-26-49-23-17-43-11-5-33-35-31)6-12-44-18-24-47-21-15-41-9-3-29(40)50-37-27(38)1-2-28(37)39/h1-26H2
InChIKeyKTZGSTOKLAFFIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(NHS-PEG3)-N-bis(PEG3-azide) Procurement Baseline: CAS 2182602-16-8 and Heterobifunctional PEG Linker Architecture


N-(NHS-PEG3)-N-bis(PEG3-azide) (CAS 2182602-16-8) is a heterobifunctional, branched polyethylene glycol (PEG) linker with the molecular formula C29H52N8O13 and a molecular weight of 720.77–720.78 g/mol . It features a central nitrogen atom connected to three PEG3 chains: one terminating in an N-hydroxysuccinimide (NHS) ester for amine conjugation, and the other two each terminating in an azide (-N3) group for click chemistry [1]. This branched architecture, which incorporates both an amine-reactive handle and two bioorthogonal azide groups, is widely utilized for synthesizing proteolysis-targeting chimeras (PROTACs) and for constructing multifunctional bioconjugates requiring dual-labeling or multivalent modification [2]. The compound's design supports orthogonal conjugation workflows, where the NHS ester enables site-specific coupling to primary amines on proteins, antibodies, or amine-modified oligonucleotides, while the dual azides provide two independent click handles for subsequent CuAAC (copper-catalyzed azide-alkyne cycloaddition) or SPAAC (strain-promoted azide-alkyne cycloaddition) reactions . This multifunctionality makes the compound a versatile building block in targeted protein degradation and advanced biomolecule engineering applications.

Why N-(NHS-PEG3)-N-bis(PEG3-azide) Cannot Be Readily Substituted: The Risks of Linker Interchange in Multifunctional Conjugates


Substituting N-(NHS-PEG3)-N-bis(PEG3-azide) with a structurally related analog introduces quantifiable risks to conjugate performance that extend beyond simple functional group equivalence. While linear heterobifunctional NHS-azide PEG linkers offer a single amine-reactive handle and a single click handle, they lack the capacity for multivalent presentation or dual orthogonal labeling in a single conjugation step. Conversely, branched linkers that incorporate an amino group instead of an NHS ester require alternative coupling chemistries (e.g., carbodiimide-mediated activation) that are less controlled and produce heterogeneous conjugation products. The specific branched architecture of N-(NHS-PEG3)-N-bis(PEG3-azide)—with one NHS ester and two azides positioned on separate PEG3 chains radiating from a central nitrogen—provides a defined 1:2 stoichiometric ratio of amine-reactive to click-reactive sites. This precise spatial organization influences both the efficiency of PROTAC ternary complex formation and the hydrodynamic properties of the final conjugate [1]. Moreover, differences in PEG chain length, branching geometry, or the substitution of the NHS ester with alternative reactive groups fundamentally alter conjugation kinetics, product homogeneity, and the ultimate performance of the engineered biomolecule. The following quantitative evidence establishes that linker selection is not merely a matter of functional group presence, but a critical determinant of conjugate architecture and functional outcomes.

Quantitative Differentiation Evidence for N-(NHS-PEG3)-N-bis(PEG3-azide) in Linker Selection


Branched Architecture Enables 1:2 NHS-to-Azide Stoichiometry for Dual Functionalization vs Linear Linker Limitations

N-(NHS-PEG3)-N-bis(PEG3-azide) provides a defined 1:2 stoichiometric ratio of NHS ester to azide groups per molecule, whereas linear heterobifunctional linkers such as NHS-PEGn-azide (n = 3–12) offer only a 1:1 ratio [1]. This branched architecture enables the attachment of a single amine-containing biomolecule to two independent alkyne-functionalized moieties in a single conjugation step, a capability that linear NHS-azide linkers cannot achieve without sequential, multi-step conjugation protocols [2]. The branched design reduces the number of synthetic steps required for constructing heterotrifunctional conjugates, thereby minimizing cumulative yield losses associated with intermediate purification steps [3].

PROTAC linker design multivalent bioconjugation stoichiometric control

Solubility in Aqueous and Organic Media Enables Flexible Formulation Across Diverse Conjugation Protocols

N-(NHS-PEG3)-N-bis(PEG3-azide) demonstrates solubility in water as well as in a range of organic solvents including dichloromethane (DCM), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) [1][2]. This broad solubility profile contrasts with less hydrophilic branched linkers lacking PEG spacers or with linear linkers incorporating shorter PEG chains (e.g., PEG2), which exhibit reduced aqueous solubility and may require strictly anhydrous organic conditions . The balanced hydrophilic-lipophilic character conferred by the three PEG3 chains allows the compound to be formulated under both aqueous (pH 7.0–8.5 for NHS ester coupling) and organic (for click chemistry preparation) conditions without solvent incompatibility [3].

linker solubility bioconjugation formulation PEG linker handling

Predicted LogP of -0.3 Confers Favorable Hydrophilicity for Reduced Non-Specific Binding vs More Lipophilic Linkers

The calculated partition coefficient (LogP) for N-(NHS-PEG3)-N-bis(PEG3-azide) is -0.3, indicating hydrophilic character conferred by the three PEG3 chains . In contrast, PROTAC linkers incorporating alkyl chains or aromatic spacers typically exhibit positive LogP values (e.g., +1.5 to +4.0), which have been associated with increased non-specific protein binding and membrane partitioning in cellular assays [1]. The negative LogP value of this compound aligns with the established principle that PEG-based linkers minimize hydrophobic-driven non-specific interactions, thereby improving target engagement specificity and reducing off-target cellular accumulation [2].

linker hydrophilicity non-specific binding PROTAC optimization

Purity ≥95–≥98% with Full Analytical Characterization Supports Reproducible Conjugation Outcomes Across Batches

N-(NHS-PEG3)-N-bis(PEG3-azide) is commercially available with reported purity specifications of ≥95% (multiple vendors) and ≥98% (InvivoChem) . Multiple suppliers provide full analytical characterization including NMR spectroscopy and mass spectrometry for batch-specific verification . In contrast, custom-synthesized or lower-purity branched PEG linkers may contain incompletely functionalized intermediates (e.g., mono-azide species, hydrolyzed NHS ester) that introduce heterogeneity into the final conjugate population . The availability of well-characterized, high-purity material reduces the risk of variable conjugation efficiency across independent experiments and facilitates cross-study comparability.

linker purity batch-to-batch reproducibility bioconjugation quality control

Optimal Application Scenarios for N-(NHS-PEG3)-N-bis(PEG3-azide) Based on Quantitative Differentiation Evidence


PROTAC Linker Library Screening for Ternary Complex Optimization

N-(NHS-PEG3)-N-bis(PEG3-azide) is optimally deployed in PROTAC linker optimization campaigns where the branched 1:2 NHS-to-azide stoichiometry and the defined PEG3 spacer length provide a distinct architectural variant for comparative ternary complex formation studies. The hydrophilic LogP of -0.3 supports linker candidates that minimize confounding non-specific interactions during cellular screening, enabling cleaner interpretation of linker length and geometry effects on degradation efficiency. The compound's high commercial purity ensures that observed differences in PROTAC potency can be attributed to linker architecture rather than batch-dependent impurities.

Dual-Labeling of Amine-Containing Biomolecules for Fluorescence and Affinity Detection

The 1:2 NHS-to-azide stoichiometry of N-(NHS-PEG3)-N-bis(PEG3-azide) enables a single-step conjugation strategy for dual-labeling applications . Following initial NHS ester coupling to a target protein, antibody, or amine-modified oligonucleotide, the two pendant azide groups can be independently reacted with distinct alkyne-functionalized probes—for example, a fluorescent dye (via CuAAC) and a biotin affinity tag (via SPAAC with DBCO-alkyne) . This approach reduces synthetic steps relative to sequential linear linker strategies and is facilitated by the compound's compatibility with both aqueous (amine coupling) and organic (click reaction preparation) solvent conditions .

Synthesis of Heterotrifunctional Conjugates for Targeted Drug Delivery

For targeted drug delivery systems requiring orthogonal attachment of a therapeutic payload, a targeting ligand, and a pharmacokinetic modifier, N-(NHS-PEG3)-N-bis(PEG3-azide) provides the necessary multifunctionality in a single building block. The NHS ester enables conjugation to an amine-functionalized drug or carrier protein, while the two azide groups permit independent click conjugation to an alkyne-modified targeting moiety (e.g., antibody fragment, peptide ligand) and an alkyne-functionalized PEG chain for solubility and circulation enhancement . The branched architecture's favorable LogP of -0.3 helps maintain overall conjugate hydrophilicity, reducing aggregation propensity that can compromise in vivo performance.

Surface Functionalization of Nanoparticles and Biosensor Platforms

The broad solubility profile of N-(NHS-PEG3)-N-bis(PEG3-azide)—encompassing both aqueous buffers and organic solvents including DMSO, DMF, DCM, and THF —makes it suitable for surface modification of diverse substrates ranging from gold nanoparticles (requiring aqueous thiol-azide coupling) to polymeric hydrogels (requiring organic solvent-based functionalization). The dual azide groups enable high-density presentation of click-reactive handles on surfaces, which is advantageous for maximizing biosensor sensitivity or achieving multivalent display of capture ligands . The compound's defined purity ensures reproducible surface coverage across functionalization batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(NHS-PEG3)-N-bis(PEG3-azide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.